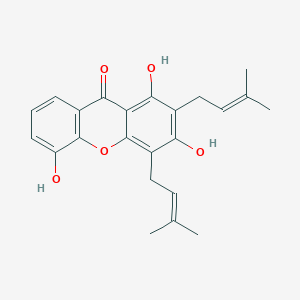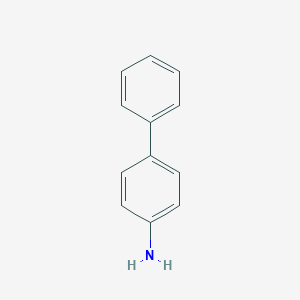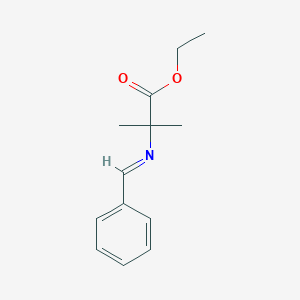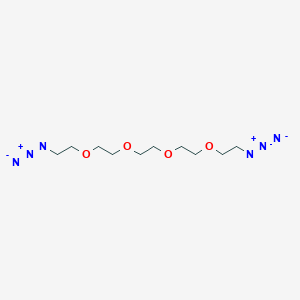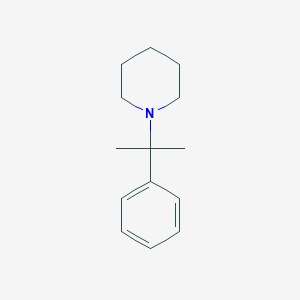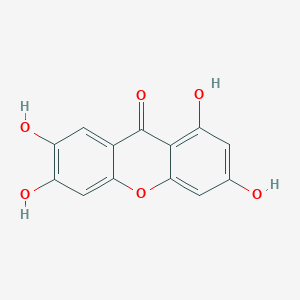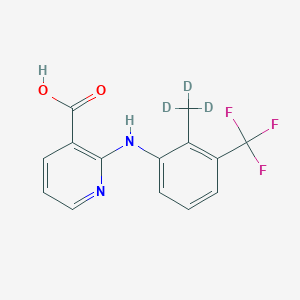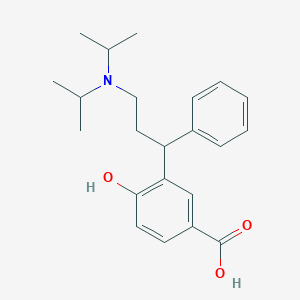
rac-5-羧基托特罗定
描述
Racemic 5-carboxy tolterodine is a metabolite of tolterodine, a muscarinic acetylcholine receptor antagonist. It is known for its ability to block the action of acetylcholine, leading to muscle relaxation . This compound is primarily used in the treatment of overactive bladder conditions.
科学研究应用
Racemic 5-carboxy tolterodine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of muscarinic acetylcholine receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving muscarinic receptors.
Medicine: Studied for its potential therapeutic effects in treating overactive bladder and other related conditions.
Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors
作用机制
Target of Action
Rac 5-Carboxy Tolterodine is an inactive metabolite of the muscarinic acetylcholine receptor antagonist tolterodine . The primary target of this compound is the muscarinic acetylcholine receptor . These receptors play a crucial role in the nervous system, mediating several physiological functions, including neuronal excitability, heart rate, and smooth muscle contraction .
Mode of Action
As an antagonist, Tolterodine and its metabolites, including Rac 5-Carboxy Tolterodine, work by blocking the action of acetylcholine on muscarinic receptors . This blocking action inhibits the parasympathetic nerve impulses, leading to muscle relaxation .
Biochemical Pathways
The biochemical pathway involved in the action of Rac 5-Carboxy Tolterodine is the cholinergic pathway . This pathway is responsible for the transmission of nerve impulses in certain parts of the nervous system. By blocking the muscarinic acetylcholine receptors, the compound interferes with the transmission of these impulses, leading to a decrease in muscle contractions .
Result of Action
The primary result of the action of Rac 5-Carboxy Tolterodine is muscle relaxation . By blocking the action of acetylcholine on muscarinic receptors, it reduces muscle contractions. This can be particularly beneficial in conditions like overactive bladder, where reducing muscle contractions can alleviate symptoms .
生化分析
Cellular Effects
It is known to be an inactive metabolite of tolterodine , which suggests that it may not have significant direct effects on cells.
Dosage Effects in Animal Models
Tolterodine, the parent compound, has been shown to significantly increase bladder capacity with a minimum effective dose of 0.1 mg/kg in rhesus monkeys .
Metabolic Pathways
“rac 5-Carboxy Tolterodine” is formed from tolterodine via a 5-hydroxymethyl tolterodine intermediate
准备方法
Synthetic Routes and Reaction Conditions
Racemic 5-carboxy tolterodine can be synthesized through the oxidation of tolterodine. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of racemic 5-carboxy tolterodine involves large-scale oxidation processes. The use of continuous flow reactors allows for better control over reaction conditions and improved safety. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
Racemic 5-carboxy tolterodine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
相似化合物的比较
Similar Compounds
Tolterodine: The parent compound, also a muscarinic receptor antagonist.
5-Hydroxymethyl tolterodine: An active metabolite of tolterodine with similar pharmacological properties.
Oxybutynin: Another muscarinic receptor antagonist used in the treatment of overactive bladder.
Uniqueness
Racemic 5-carboxy tolterodine is unique due to its specific metabolic pathway and its role as an inactive metabolite of tolterodine. Unlike its parent compound and other similar compounds, it does not exhibit significant pharmacological activity but is valuable in research for understanding the metabolism and action of muscarinic receptor antagonists .
属性
IUPAC Name |
3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTNTJFTBRPQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435500 | |
| Record name | rac 5-Carboxy Tolterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-77-3 | |
| Record name | 3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac 5-Carboxy Tolterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)
![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)
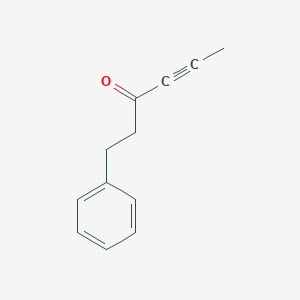
![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)
